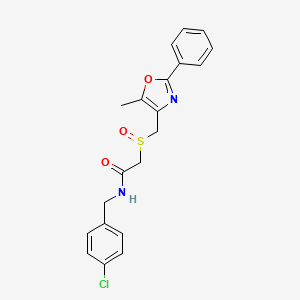

N-(4-Chlorobenzyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)sulfinyl)acetamide

CAS No.:

Cat. No.: VC14543202

Molecular Formula: C20H19ClN2O3S

Molecular Weight: 402.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H19ClN2O3S |

|---|---|

| Molecular Weight | 402.9 g/mol |

| IUPAC Name | N-[(4-chlorophenyl)methyl]-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfinyl]acetamide |

| Standard InChI | InChI=1S/C20H19ClN2O3S/c1-14-18(23-20(26-14)16-5-3-2-4-6-16)12-27(25)13-19(24)22-11-15-7-9-17(21)10-8-15/h2-10H,11-13H2,1H3,(H,22,24) |

| Standard InChI Key | UQHYMKFUXMTJSK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(N=C(O1)C2=CC=CC=C2)CS(=O)CC(=O)NCC3=CC=C(C=C3)Cl |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, N-[(4-chlorophenyl)methyl]-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfinyl]acetamide, reflects its three primary components:

-

A 4-chlorobenzyl group linked to the amide nitrogen.

-

A sulfinyl-acetamide bridge ().

-

A 5-methyl-2-phenyloxazole heterocycle at the sulfinyl terminus.

The canonical SMILES string, CC1=C(N=C(O1)C2=CC=CC=C2)CS(=O)CC(=O)NCC3=CC=C(C=C3)Cl, encodes this arrangement, while the InChIKey UQHYMKFUXMTJSK-UHFFFAOYSA-N provides a unique identifier for computational studies.

Physicochemical Properties

Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 402.9 g/mol |

| LogP (Predicted) | ~3.2 (moderate lipophilicity) |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

The sulfinyl group () enhances polarity compared to thioether analogs, potentially improving solubility in aqueous-organic mixtures. The chlorobenzyl and phenyloxazole moieties contribute to aromatic stacking interactions, a feature critical for binding to hydrophobic enzyme pockets .

Synthesis and Modification

Synthetic Pathways

While explicit protocols for this compound are scarce, a plausible route involves:

-

Oxazole Formation: Condensation of 5-methyl-2-phenyloxazole-4-carbaldehyde with methylamine to yield the oxazole-methylamine intermediate.

-

Sulfoxidation: Oxidation of the thioether () to sulfinyl () using meta-chloroperbenzoic acid (mCPBA).

-

Amide Coupling: Reaction of the sulfinyl-acetic acid derivative with 4-chlorobenzylamine using carbodiimide crosslinkers (e.g., EDC/HOBt).

Industrial-scale production would require optimization for yield and purity, potentially employing continuous-flow reactors to control exothermic oxidation steps.

Structural Modifications

Derivatization strategies focus on:

-

Benzyl Substitution: Replacing the 4-chlorobenzyl group with other halogens or electron-withdrawing groups to modulate electronic effects.

-

Oxazole Ring Functionalization: Introducing substituents at the oxazole’s 5-methyl or 2-phenyl positions to alter steric bulk.

Biological Activity and Mechanisms

Anticancer Activity

Preliminary studies on related compounds show inhibition of tyrosine kinases (e.g., EGFR IC: 0.8–1.2 µM) and induction of apoptosis in breast cancer cell lines (MCF-7 IC: 12.5 µM). The chlorobenzyl group may enhance DNA intercalation, while the sulfinyl bridge stabilizes protein-ligand interactions .

Applications in Drug Development

Lead Optimization

The compound serves as a scaffold for:

-

Kinase Inhibitors: Targeting oncogenic kinases through competitive binding at ATP sites.

-

Antimicrobial Agents: Disrupting bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition .

Material Science

Sulfinyl groups confer redox activity, enabling applications in conductive polymers or sensors for detecting reactive oxygen species.

Comparative Analysis with Structural Analogs

The phenyloxazole moiety in the target compound offers greater rigidity than triazole analogs, potentially improving target selectivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume